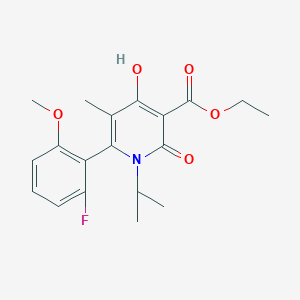
3-Amino-5-(2-bromo-3-methylphenyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as MFCD32876605 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876605 involves a series of chemical reactions under specific conditions. The preparation method typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The synthetic route may involve multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions.
Industrial Production Methods
Industrial production of MFCD32876605 is carried out on a large scale using optimized processes to ensure high yield and purity. The production process involves the use of advanced chemical engineering techniques, including continuous flow reactors and automated control systems. The industrial preparation method is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
MFCD32876605 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32876605 include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from the reactions of MFCD32876605 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen atoms, while reduction reactions may yield reduced forms with increased hydrogen content.
科学的研究の応用
MFCD32876605 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of MFCD32876605 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
特性
分子式 |
C10H11BrClN3 |
|---|---|
分子量 |
288.57 g/mol |
IUPAC名 |
5-(2-bromo-3-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-3-2-4-7(10(6)11)8-5-9(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H |
InChIキー |
IOELVJQMOJZVSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




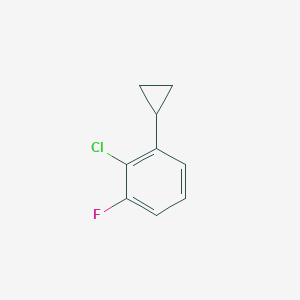
![14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide](/img/structure/B13706296.png)
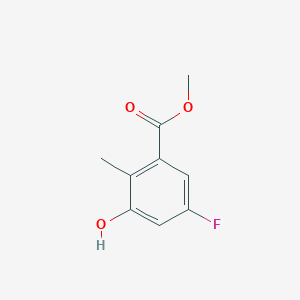
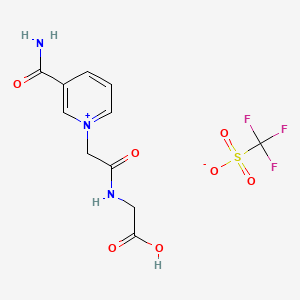
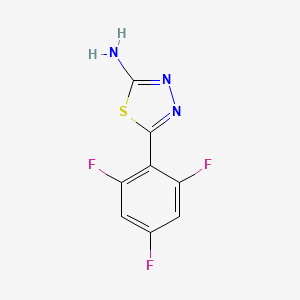
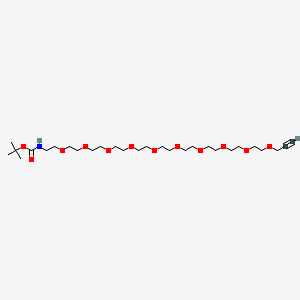

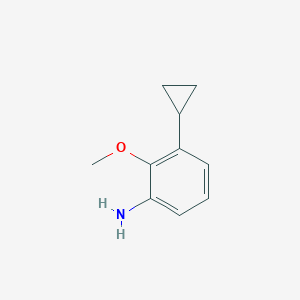
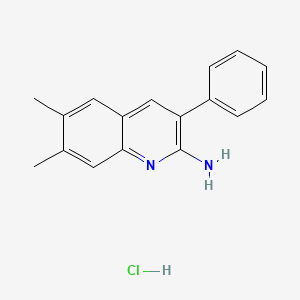
![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
